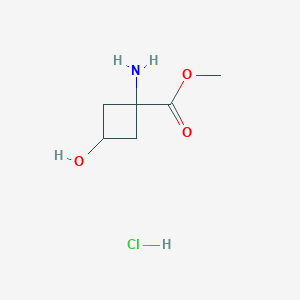

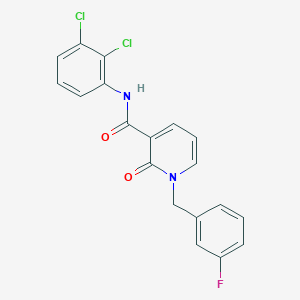

![molecular formula C13H12ClN3O3S B2554155 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448069-17-7](/img/structure/B2554155.png)

6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with sulfonyl groups, has been explored in various studies. One such study describes the oxidation of 6-amino-2-methylthio-4-methoxy- and 4-chloropyrimidines to produce corresponding sulfoxides and sulfones. These compounds were further used to synthesize new pyrimidine derivatives, with their structures confirmed by UV and NMR spectroscopy . Another approach to modifying pyrrolo[2,3-d]pyrimidines involves iridium-catalyzed C–H borylations at the 6-position, followed by Suzuki cross-coupling reactions or other transformations. This method has been used to create biologically relevant 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman have been employed to analyze the vibrational spectral properties of pyrimidine derivatives. For instance, a study on 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile used these techniques alongside density functional theory (DFT) to compute the equilibrium geometry and vibrational wave numbers. The study also included an analysis of the molecule's stability through hyperconjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of methylsulfinyl and methylsulfonyl functions in pyrimidine derivatives towards nucleophiles has been investigated, leading to the synthesis of new compounds. The study of these reactions is crucial for understanding the chemical behavior of pyrimidine sulfones and their potential applications . Additionally, the borylation and subsequent cross-coupling reactions of pyrrolo[2,3-d]pyrimidines have been shown to yield various substituted derivatives, indicating a versatile method for chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from their molecular structure. The NBO analysis provides insights into the molecule's stability and charge distribution, which are important for understanding its reactivity and interactions with other molecules. The theoretical prediction of nonlinear optical behavior and the molecular electrostatic potential (MEP) analysis further contribute to the understanding of the compound's properties. For example, the MEP analysis of a specific pyrimidine derivative revealed the distribution of negative and positive charges across different regions of the molecule, which can influence its reactivity and biological activity .

作用機序

特性

IUPAC Name |

6-(5-chloro-2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-20-12-3-2-10(14)4-13(12)21(18,19)17-6-9-5-15-8-16-11(9)7-17/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKSTTPYCJUIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B2554073.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)

![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)